Cas no 1866899-96-8 (4-(Pyrimidin-5-yl)azetidin-2-one)

4-(Pyrimidin-5-yl)azetidin-2-one is a heterocyclic compound featuring a pyrimidine ring linked to an azetidin-2-one (β-lactam) scaffold. This structure is of significant interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. The pyrimidine moiety enhances binding affinity to target proteins, while the β-lactam ring offers reactivity for further functionalization. Its rigid, fused-ring system contributes to improved metabolic stability and selectivity in drug design. The compound is suitable for research applications in lead optimization and scaffold diversification.
4-(Pyrimidin-5-yl)azetidin-2-one structure
1866899-96-8 structure
Product Name:4-(Pyrimidin-5-yl)azetidin-2-one
CAS No:1866899-96-8
MF:C7H7N3O
MW:149.149980783463
CID:6180701
PubChem ID:131016236
Update Time:2025-05-20

4-(Pyrimidin-5-yl)azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1866899-96-8
    • EN300-1653274
    • 4-(Pyrimidin-5-yl)azetidin-2-one
    • Inchi: 1S/C7H7N3O/c11-7-1-6(10-7)5-2-8-4-9-3-5/h2-4,6H,1H2,(H,10,11)
    • InChI Key: XMYWLPQBAXIQGB-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2=CN=CN=C2)N1

Computed Properties

  • Exact Mass: 149.058911855g/mol
  • Monoisotopic Mass: 149.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 54.9Ų

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Additional information on 4-(Pyrimidin-5-yl)azetidin-2-one

4-(Pyrimidin-5-yl)azetidin-2-one: A Comprehensive Overview

4-(Pyrimidin-5-yl)azetidin-2-one, identified by the CAS number 1866899-96-8, is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its azetidinone ring system, which is a four-membered lactam, fused with a pyrimidine moiety at the 5-position. The combination of these structural elements imparts unique chemical and biological properties to the molecule, making it a subject of interest for both academic and industrial research.

The synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one typically involves multi-step organic reactions, often leveraging methodologies such as cyclization and condensation reactions. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, which is crucial for its potential application in chiral drug development. Researchers have also explored microwave-assisted synthesis and continuous-flow chemistry to optimize the production process, ensuring scalability and cost-efficiency.

In terms of pharmacological activity, 4-(Pyrimidin-5-yl)azetidin-2-one has demonstrated promising results in various bioassays. Studies have shown that this compound exhibits potent inhibitory effects against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, it has been reported to inhibit histone deacetylases (HDACs), which are key targets in epigenetic therapy for cancer. Additionally, its ability to modulate kinase activity makes it a potential candidate for anti-inflammatory and anti-cancer therapies.

The structural versatility of 4-(Pyrimidin-5-yl)azetidin-2-one has also been exploited in drug design. By modifying the substituents on the pyrimidine ring or the azetidinone core, researchers have generated a library of analogs with enhanced pharmacokinetic profiles and improved bioavailability. These analogs are currently under investigation in preclinical models to assess their efficacy and safety for potential clinical translation.

From an environmental standpoint, the synthesis and application of 4-(Pyrimidin-5-yl)azetidin-2-one are designed to minimize ecological impact. Green chemistry principles have been integrated into its production processes, including the use of recyclable catalysts and solvent-free reaction conditions. These efforts align with global sustainability goals while maintaining high standards of chemical performance.

In conclusion, 4-(Pyrimidin-5-yl)azetidin-2-one, CAS No. 1866899-96-8, represents a significant advancement in medicinal chemistry. Its unique structure, coupled with cutting-edge synthetic methodologies and promising pharmacological properties, positions it as a valuable tool in drug discovery and development. As research continues to unfold, this compound holds immense potential to contribute to the treatment of various diseases while adhering to environmentally friendly practices.

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